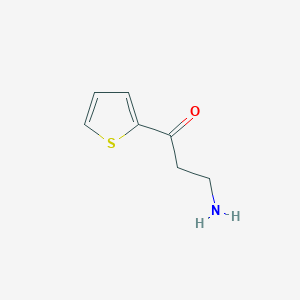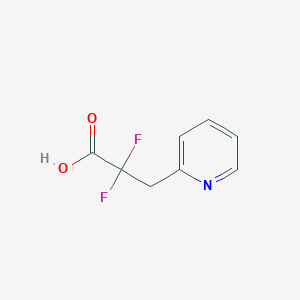
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a versatile building block for the synthesis of biologically active molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
化学反応の分析
Types of Reactions
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid, and heat.
Reduction: LiAlH4, NaBH4, ethanol, and reflux.
Substitution: Halogens, alkyl halides, organometallic reagents, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Functionalized thiazole derivatives with various substituents.
科学的研究の応用
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as a building block for the construction of complex heterocyclic systems, which are valuable in drug discovery and development.
Material Science: It is employed in the design of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, the presence of the pyridine ring enhances its binding affinity to certain biological targets, contributing to its overall biological activity .
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole, thiazole-4-carboxylic acid, and thiazole-5-carboxylic acid share structural similarities with 4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid.
Pyridine Derivatives: Compounds like 3-pyridinecarboxylic acid and 4-methylpyridine exhibit similar chemical properties due to the presence of the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combined thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science .
特性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC名 |
4-methyl-5-pyridin-3-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(7-3-2-4-11-5-7)15-9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
InChIキー |
DPCJCAIORGDXIB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C(=O)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl[(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)methyl]amine](/img/structure/B13169939.png)
![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)



![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)





![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
